molecular formula C17H25N3O4S B3562943 [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone

[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone

Cat. No.: B3562943
M. Wt: 367.5 g/mol
InChI Key: BEQRIJDKFNOFGG-UHFFFAOYSA-N
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Description

[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone: is a complex organic compound with a unique structure that combines a piperazine ring, a morpholine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperazine to form 4-(2,4-dimethylbenzenesulfonyl)piperazine. This intermediate is then reacted with morpholine-4-carboxylic acid chloride under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the piperazine or morpholine rings, potentially leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine and morpholine rings can also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone lies in its combination of functional groups and ring structures. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-14-3-4-16(15(2)13-14)25(22,23)20-7-5-18(6-8-20)17(21)19-9-11-24-12-10-19/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQRIJDKFNOFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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